molecular formula C15H26 B1207990 1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane

1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane

Cat. No.: B1207990
M. Wt: 206.37 g/mol
InChI Key: JGZYEZBCFOHEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1, 2-Trimethyl-3, 5-bis(1-methylethenyl)cyclohexane has been primarily detected in saliva. Within the cell, 1, 1, 2-trimethyl-3, 5-bis(1-methylethenyl)cyclohexane is primarily located in the membrane (predicted from logP) and cytoplasm.
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane is a p-menthane monoterpenoid.

Properties

Molecular Formula

C15H26

Molecular Weight

206.37 g/mol

IUPAC Name

1,1,2-trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane

InChI

InChI=1S/C15H26/c1-10(2)13-8-14(11(3)4)12(5)15(6,7)9-13/h12-14H,1,3,8-9H2,2,4-7H3

InChI Key

JGZYEZBCFOHEEC-UHFFFAOYSA-N

SMILES

CC1C(CC(CC1(C)C)C(=C)C)C(=C)C

Canonical SMILES

CC1C(CC(CC1(C)C)C(=C)C)C(=C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
Reactant of Route 2
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
Reactant of Route 3
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
Reactant of Route 4
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
Reactant of Route 5
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane
Reactant of Route 6
1,1,2-Trimethyl-3,5-bis(1-methylethenyl)cyclohexane

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